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molecular formula C6H7N3O2 B585211 2-Oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 153336-74-4

2-Oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No. B585211
M. Wt: 153.141
InChI Key: QEZOCPJRXMUIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501946B2

Procedure details

Hydrazine hydrate (0.192 mL, 3.92 mmol) was added to a solution of the methyl 2-hydroxy-3-pyridinecarboxylate (400 mg, 2.61 mmol, commercially available from e.g. Apollo or Butt Park) in ethanol (10 mL) and the reaction was heated to reflux for 16 hrs. The reaction was cooled and the solvent was evaporated to afford an off-white solid in 395 mg.
Quantity
0.192 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[OH:4][C:5]1[C:10]([C:11]([O:13]C)=O)=[CH:9][CH:8]=[CH:7][N:6]=1>C(O)C>[O:4]=[C:5]1[C:10]([C:11]([NH:2][NH2:3])=[O:13])=[CH:9][CH:8]=[CH:7][NH:6]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.192 mL
Type
reactant
Smiles
O.NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=NC=CC=C1C(=O)OC
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hrs
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to afford an off-white solid in 395 mg

Outcomes

Product
Name
Type
Smiles
O=C1NC=CC=C1C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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